molecular formula C18H12Cl2N2O3S B2823721 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(2,4-dichlorophenyl)thiazol-2-yl)acetamide CAS No. 922556-51-2

2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(2,4-dichlorophenyl)thiazol-2-yl)acetamide

Cat. No. B2823721
CAS RN: 922556-51-2
M. Wt: 407.27
InChI Key: VVHRBSWYWKWXBW-UHFFFAOYSA-N
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Description

The compound “2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(2,4-dichlorophenyl)thiazol-2-yl)acetamide” is a novel organoselenium compound incorporating a benzo[d][1,3]dioxole subunit . It’s part of an intriguing class of compounds that have attracted interest due to their potential applications in various fields .


Synthesis Analysis

The synthesis of this compound involves an expeditious process. The compound has been characterized by elemental analysis and various spectroscopic techniques viz., multinuclear NMR (1H, 13C and 77Se), IR and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane with sodium borohydride in ethanol. To this reaction mixture, an alkylating agent (RX) diluted with an equal volume of ethanol was added dropwise under ice water .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight and its stability. The energy gap value in the compound indicates good stability and a high chemical hardness .

Scientific Research Applications

Synthesis and Antitumor Activity

  • Research has demonstrated the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, including compounds structurally related to the specified chemical. These compounds have been evaluated for their antitumor activity in vitro against human tumor cell lines derived from nine neoplastic diseases. Among them, certain derivatives have shown considerable anticancer activity against specific cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antibacterial and Antifungal Evaluation

  • Another study focused on the synthesis of derivatives involving the core structure for potential antibacterial applications. The compounds synthesized demonstrated significant reductions in reaction times and higher yields when ultrasound irradiation was utilized. The newly synthesized triazoles were tested for their antimicrobial activity against various strains, displaying promising antimicrobial activities (Rezki, 2016).

Anticonvulsant Evaluation

  • Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide were synthesized and evaluated for anticonvulsant activities. The most active compound in this series showed significant efficacy against both maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, indicating its potential as an effective anticonvulsant compound (Nath et al., 2021).

Photovoltaic Efficiency and Ligand-Protein Interactions

  • Research has also been conducted on bioactive benzothiazolinone acetamide analogs, focusing on their spectroscopic and quantum mechanical studies, ligand-protein interactions, and potential photovoltaic efficiency. These studies have found that certain compounds may have applications as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light-harvesting efficiency and free energy of electron injection (Mary et al., 2020).

Future Directions

The future directions for this compound involve further biological evaluation of various novel organoselenides synthesized in the laboratory . The wide spectrum of attractive utilization has stimulated widespread research efforts aimed at the synthesis and evaluation of novel organoselenides .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O3S/c19-11-2-3-12(13(20)7-11)14-8-26-18(21-14)22-17(23)6-10-1-4-15-16(5-10)25-9-24-15/h1-5,7-8H,6,9H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHRBSWYWKWXBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(2,4-dichlorophenyl)thiazol-2-yl)acetamide

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